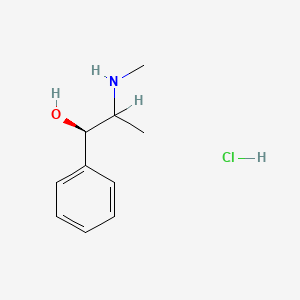
(1R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (1R)-2-(methylamino)-1-phenylpropan-1-ol involves the reductive amination of ®-1-hydroxy-1-phenylpropan-2-one by methylamine. This reaction is stereoselective and produces two isomers: (−)-(1R,2S)-ephedrine and (+)-(1S,2R)-ephedrine. The reaction conditions, including the type of catalyst used, play a crucial role in determining the stereoselectivity of the reaction. Supported platinum is the most suitable catalyst, although it rapidly deactivates .
Analyse Des Réactions Chimiques
(1R)-2-(methylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo substitution reactions where the methylamino group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
(1R)-2-(methylamino)-1-phenylpropan-1-ol has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Medicine: It has potential therapeutic applications due to its ability to modulate neurotransmitter levels.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (1R)-2-(methylamino)-1-phenylpropan-1-ol involves the inhibition of norepinephrine uptake in the brain. This is achieved by blocking the norepinephrine transporter, which prevents the reuptake of norepinephrine into presynaptic neurons. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors .
Comparaison Avec Des Composés Similaires
(1R)-2-(methylamino)-1-phenylpropan-1-ol is similar to other norepinephrine-dopamine reuptake inhibitors such as tametraline and sertraline. it is unique in its stereoselective properties and specific mechanism of action. Similar compounds include:
Tametraline: A norepinephrine-dopamine reuptake inhibitor that served as a precursor to sertraline.
Sertraline: A selective serotonin reuptake inhibitor that is structurally related to tametraline.
Indatraline: An indanamine homolog of tametraline that is also a norepinephrine-dopamine reuptake inhibitor.
Propriétés
Formule moléculaire |
C10H16ClNO |
|---|---|
Poids moléculaire |
201.69 g/mol |
Nom IUPAC |
(1R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8?,10-;/m0./s1 |
Clé InChI |
BALXUFOVQVENIU-LQRGNCEWSA-N |
SMILES isomérique |
CC([C@@H](C1=CC=CC=C1)O)NC.Cl |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


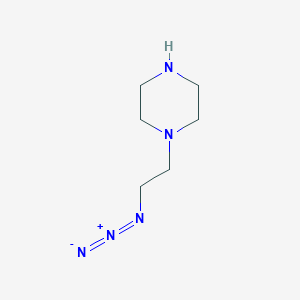
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13409553.png)
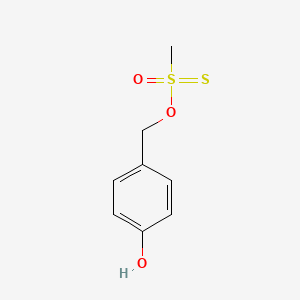
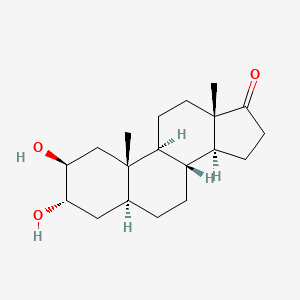
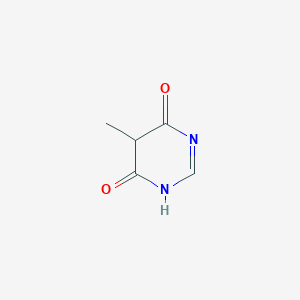
![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)
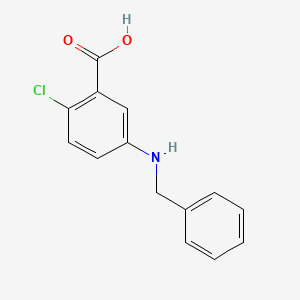
![2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13409578.png)
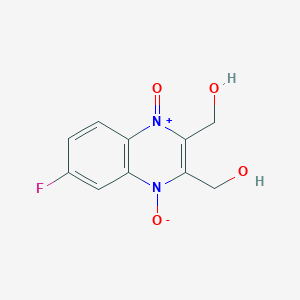
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)


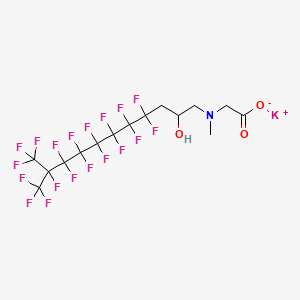
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)
